molecular formula C15H14O3 B14591998 4-Methoxy-3,3-diphenyl-1,2-dioxetane CAS No. 61039-99-4

4-Methoxy-3,3-diphenyl-1,2-dioxetane

Cat. No.: B14591998
CAS No.: 61039-99-4
M. Wt: 242.27 g/mol
InChI Key: AKXDUBPIPJUWID-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-diphenyl-1,2-dioxetane is a compound known for its chemiluminescent properties. It belongs to the class of dioxetanes, which are four-membered cyclic peroxides. These compounds are of significant interest due to their ability to emit light upon decomposition, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3-diphenyl-1,2-dioxetane typically involves the reaction of a suitable precursor with singlet oxygen. One common method is the photooxygenation of 4-methoxy-3,3-diphenylbutadiene. This reaction is carried out under controlled conditions, often in the presence of a photosensitizer such as methylene blue, which facilitates the generation of singlet oxygen .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive oxygen species involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-diphenyl-1,2-dioxetane primarily undergoes decomposition reactions, which are often triggered by thermal or chemical means.

Common Reagents and Conditions

The decomposition of this compound can be induced by various reagents, including alkaline phosphatase and other enzymes that facilitate the breakdown of the dioxetane ring. The reaction conditions typically involve maintaining a specific pH and temperature to optimize the chemiluminescent response .

Major Products Formed

The major products formed from the decomposition of this compound include carbonyl compounds and methanol. The light emission observed during this process is due to the formation of excited-state intermediates that release energy in the form of photons .

Mechanism of Action

The chemiluminescent properties of 4-Methoxy-3,3-diphenyl-1,2-dioxetane are attributed to its ability to undergo a decomposition reaction that generates excited-state intermediates. These intermediates release energy in the form of light as they return to their ground state. The molecular targets involved in this process include the dioxetane ring, which is cleaved to form carbonyl compounds and emit photons .

Comparison with Similar Compounds

4-Methoxy-3,3-diphenyl-1,2-dioxetane is unique among dioxetanes due to its specific structural features and chemiluminescent properties. Similar compounds include:

These compounds share similar chemiluminescent properties but differ in their specific applications and structural modifications that enhance their stability and sensitivity .

Properties

CAS No.

61039-99-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

4-methoxy-3,3-diphenyldioxetane

InChI

InChI=1S/C15H14O3/c1-16-14-15(18-17-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI Key

AKXDUBPIPJUWID-UHFFFAOYSA-N

Canonical SMILES

COC1C(OO1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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